2-amino-7-bromoquinoline-3-carbonitrile
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Overview
Description
2-amino-7-bromoquinoline-3-carbonitrile: is a heterocyclic aromatic compound with the molecular formula C10H6BrN3 and a molecular weight of 248.0787 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The presence of both amino and bromo substituents on the quinoline ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of 2-bromoaniline with malononitrile in the presence of a base such as sodium ethoxide.
Multicomponent Reactions: Another approach involves multicomponent reactions where 2-bromoaniline, malononitrile, and an aldehyde are reacted together in the presence of a catalyst like L-proline.
Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in 2-amino-7-bromoquinoline-3-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles to form substituted quinoline derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products:
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Nitro and Amine Derivatives: Formed from oxidation and reduction reactions, respectively.
Scientific Research Applications
Chemistry: 2-amino-7-bromoquinoline-3-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has been studied for its potential antimicrobial and anticancer properties. It serves as a building block for the synthesis of bioactive molecules that can target specific biological pathways .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-amino-7-bromoquinoline-3-carbonitrile is primarily related to its ability to interact with biological macromolecules. The amino and bromo substituents allow it to form hydrogen bonds and halogen bonds with target proteins, thereby modulating their activity . The compound can also intercalate into DNA, disrupting its structure and function .
Comparison with Similar Compounds
2-aminoquinoline-3-carbonitrile: Lacks the bromo substituent, making it less reactive in nucleophilic substitution reactions.
7-bromoquinoline-3-carbonitrile: Lacks the amino group, reducing its ability to form hydrogen bonds with biological targets.
2-amino-7-chloroquinoline-3-carbonitrile: Similar structure but with a chloro substituent instead of bromo, which affects its reactivity and biological activity.
Uniqueness: The presence of both amino and bromo substituents in 2-amino-7-bromoquinoline-3-carbonitrile makes it a unique and versatile compound for various synthetic and biological applications .
Properties
CAS No. |
2354421-84-2 |
---|---|
Molecular Formula |
C10H6BrN3 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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